4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide
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Overview
Description
4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide is an organic compound with a complex structure that includes a nitro group, a benzamide core, and an octylsulfanyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide typically involves multiple steps. One common method starts with the nitration of benzamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to molecular targets. The benzamide core can interact with various enzymes and receptors, affecting different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: Lacks the octylsulfanyl propyl chain, making it less hydrophobic and potentially less bioactive.
N-Octylbenzamide: Lacks the nitro group, which reduces its reactivity and potential biological activity.
4-Nitro-N-[3-(methylsulfanyl)propyl]benzamide: Similar structure but with a shorter alkyl chain, which may affect its solubility and interaction with biological targets.
Uniqueness
4-Nitro-N-[3-(octylsulfanyl)propyl]benzamide is unique due to the combination of its nitro group, benzamide core, and long octylsulfanyl propyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, making it a valuable compound for various research applications.
Properties
CAS No. |
56492-54-7 |
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Molecular Formula |
C18H28N2O3S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-nitro-N-(3-octylsulfanylpropyl)benzamide |
InChI |
InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-14-24-15-8-13-19-18(21)16-9-11-17(12-10-16)20(22)23/h9-12H,2-8,13-15H2,1H3,(H,19,21) |
InChI Key |
RQCBNOZDLUESJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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